Cas no 882282-61-3 (N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide)

N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide is a specialized triazole derivative with potential applications in pharmaceutical and agrochemical research due to its unique structural framework. The compound features a 1,2,4-triazole core substituted with benzoyl and phenyl groups, enhancing its reactivity and binding properties. Its molecular architecture suggests utility as an intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of multiple aromatic rings may contribute to improved stability and selectivity in interactions with biological targets. Further studies are required to fully elucidate its pharmacological or chemical applications.
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide structure
882282-61-3 structure
Product name:N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
CAS No:882282-61-3
MF:C29H22N4O3
MW:474.509986400604
CID:6435906
PubChem ID:2817711

N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
    • EN300-33037566
    • Cyto5F2
    • 882282-61-3
    • Inchi: 1S/C29H22N4O3/c34-25(21-13-5-1-6-14-21)30-29-31-33(28(36)24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)32(29)27(35)23-17-9-3-10-18-23/h1-20,26H,(H,30,31,34)
    • InChI Key: BYLLXMCWSKPEOZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)N1C(NC(C2C=CC=CC=2)=O)=NN(C(C2C=CC=CC=2)=O)C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 474.16919058g/mol
  • Monoisotopic Mass: 474.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 5
  • Complexity: 818
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.1Ų
  • XLogP3: 5.8

N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33037566-0.05g
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
882282-61-3 95.0%
0.05g
$695.0 2025-03-18
1PlusChem
1P028130-50mg
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
882282-61-3 95%
50mg
$921.00 2024-04-20
1PlusChem
1P028130-100mg
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
882282-61-3 95%
100mg
$1098.00 2024-04-20
Enamine
EN300-33037566-0.1g
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
882282-61-3 95.0%
0.1g
$838.0 2025-03-18

Additional information on N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide

N-(1,4-Dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide: A Comprehensive Overview

The compound N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide (CAS No: 882282-61-3) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzamides and features a triazole ring system, which is known for its versatility in various chemical reactions and applications.

Triazole derivatives have been extensively studied due to their potential as bioactive molecules. The presence of the benzamide group in this compound adds to its reactivity and makes it a promising candidate for further exploration in drug design and material science. Recent studies have highlighted the importance of such compounds in modulating biological pathways and serving as scaffolds for novel drug development.

The synthesis of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide involves a series of intricate reactions that require precise control over reaction conditions. Researchers have employed various methodologies to optimize the yield and purity of this compound. For instance, the use of dibenzoylation techniques has been pivotal in achieving the desired product with high efficiency.

One of the most notable applications of this compound lies in its potential as an anticancer agent. Recent findings suggest that it exhibits selective cytotoxicity against various cancer cell lines without significantly affecting normal cells. This property makes it a compelling candidate for further preclinical studies aimed at developing novel chemotherapeutic agents.

In addition to its pharmacological applications, this compound has also been explored for its role in catalytic processes. The triazole ring system is known to act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of such processes. This dual functionality underscores the importance of studying such compounds in diverse chemical contexts.

From an analytical standpoint, the characterization of N-(1,4-dibenzoyl-5-phenyl...benzamide has been carried out using advanced spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These analyses have provided valuable insights into its molecular structure and stability under different conditions.

Looking ahead, ongoing research is focused on understanding the bioavailability and metabolism of this compound within biological systems. Such studies are crucial for determining its suitability as a therapeutic agent and optimizing its delivery mechanisms.

In conclusion, N-(1,4-dibenzoyl...benzamide (CAS No: 882282-61-3) represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structural features and diverse applications make it a subject of continued interest among scientists worldwide.

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